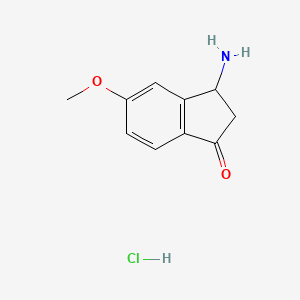

3-Amino-5-methoxyindan-1-one hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-amino-5-methoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-6-2-3-7-8(4-6)9(11)5-10(7)12;/h2-4,9H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVNWEQSTNQMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Indanone Chemistry Research

The indanone framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a recognized "privileged scaffold" in chemistry. rsc.orgguidechem.com This means its core structure is frequently found in molecules with significant biological activity and in the development of organic functional materials. rsc.org The versatility of the indanone core makes it a valuable building block for creating more complex molecules. rsc.orgd-nb.info

Derivatives of indanone are investigated for a wide range of applications, from medicinal chemistry to materials science. guidechem.comnih.gov For example, the indanone motif is a key component in pharmaceuticals developed for neurodegenerative diseases like Alzheimer's. guidechem.comnih.gov Researchers continually explore new methods to synthesize and modify indanones to access novel compounds. rsc.orgbeilstein-journals.org The presence of functional groups, such as the amino and methoxy (B1213986) groups in 3-Amino-5-methoxyindan-1-one, provides chemists with reactive sites to build upon this versatile scaffold, enabling the synthesis of a diverse library of compounds. d-nb.info

Structural Significance Within Contemporary Synthetic Organic Chemistry

Strategies for the Construction of the Indanone Core

The assembly of the bicyclic indanone system is a central topic in organic synthesis. Various strategies have been developed to form the crucial five-membered ring fused to the aromatic core, each with its own advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Friedel-Crafts Acylation Approaches to Methoxy-Substituted Indanones

One of the most traditional and widely employed methods for constructing the indanone core is the intramolecular Friedel-Crafts acylation. acs.org This reaction typically involves the cyclization of a 3-arylpropionic acid or its more reactive derivative, such as an acyl chloride, onto the aromatic ring. beilstein-journals.orgnih.gov The presence of an electron-donating group, like a methoxy substituent on the aromatic ring, facilitates this electrophilic aromatic substitution reaction.

The direct dehydrative cyclization of 3-arylpropionic acids is environmentally preferable as it produces water as the only byproduct, though it often requires harsh conditions. nih.gov A variety of acidic catalysts can be employed, including polyphosphoric acid (PPA), strong Brønsted acids like trifluoromethanesulfonic acid (TFSA), and Lewis acids. beilstein-journals.orgd-nb.info For instance, 3-(m-methoxyphenyl)propanoic acid can be cyclized to yield 5-methoxy-1-indanone. The use of Lewis acids like aluminum chloride (AlCl₃) with the corresponding acyl chloride is a classic approach that often proceeds with high efficiency. beilstein-journals.org More recently, other Lewis acids such as niobium pentachloride (NbCl₅) have been shown to effectively promote the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids under mild, room temperature conditions, acting as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization. beilstein-journals.orgresearchgate.net

The use of Meldrum's acid derivatives provides an alternative route. These substrates, when catalyzed by metal triflates, undergo intramolecular Friedel-Crafts acylation to furnish 1-indanones in good yields. researchgate.netbeilstein-journals.org

Table 1: Examples of Friedel-Crafts Acylation for Indanone Synthesis

| Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference(s) |

| 3-Arylpropionic acids | Tb(OTf)₃ | 250 °C | Substituted 1-indanones | Up to 74% | nih.gov |

| 3-Phenylpropionic acid chloride | Nafion-H | Refluxing benzene | 1-Indanone (B140024) | 90% | beilstein-journals.org |

| Benzoic acids | Thionyl chloride, Ethylene (B1197577), AlCl₃ | One-pot | 1-Indanones | - | beilstein-journals.org |

| 3-Arylpropanoic acids | NbCl₅ | Room Temperature | 1-Indanones | Good | researchgate.net |

| Benzyl Meldrum's acid derivatives | Sc(OTf)₃, Dy(OTf)₃, or Yb(OTf)₃ | - | 1-Indanones | Good | researchgate.netbeilstein-journals.org |

Nazarov Cyclization Reactions for Indanone Scaffolds

The Nazarov cyclization is a powerful method for the synthesis of five-membered rings, including the indanone scaffold. d-nb.info This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone (or chalcone) to form a cyclopentenyl cation, which is then trapped to yield the final product. beilstein-journals.org The synthesis of indanones via this method typically starts from chalcones (1,3-diaryl-2-propen-1-ones), which can be cyclized in the presence of strong acids like trifluoroacetic acid (TFA), often at elevated temperatures or under microwave irradiation to shorten reaction times. beilstein-journals.orgnih.gov

Modern advancements have introduced milder, catalytic versions of the Nazarov cyclization. Lewis acids, such as copper(II) triflate (Cu(OTf)₂), have been used to catalyze the reaction under significantly gentler conditions. beilstein-journals.org Furthermore, dicationic iridium(III) complexes have been successfully applied to the synthesis of functionalized 1-indanones through electrocyclization of substrates bearing electron-withdrawing groups. beilstein-journals.orgnih.gov This catalytic approach allows for the construction of highly substituted indanones, which can be valuable for further chemical transformations. acs.orgacs.org A stereoselective tandem Nazarov cyclization/electrophilic fluorination has also been developed using a Cu(II) complex as a catalyst, affording fluorine-containing 1-indanone derivatives with high diastereoselectivity. acs.orgresearchgate.net

Table 2: Catalysts and Conditions for Nazarov Cyclization toward Indanones

| Substrate Type | Catalyst/Reagent | Conditions | Key Features | Reference(s) |

| Chalcones | Trifluoroacetic acid (TFA) | 120 °C, Microwave | Shorter reaction times | nih.gov |

| Chalcone | Trifluoroacetic acid (TFA) | - | Yielded 6-methoxy-3-phenyl-1-indanone (88%) | beilstein-journals.org |

| Dienones with electron-donating/withdrawing groups | Cu(OTf)₂ or Cu(ClO₄)₂ | Catalytic amounts | High yields, single diastereoisomers | beilstein-journals.org |

| Substrates with electron-withdrawing groups | Dicationic Iridium(III) catalyst, AgSbF₆ | Mild conditions | Synthesis of functionalized 1-indanones | beilstein-journals.orgnih.gov |

| Polarized enones | Cu(II) triflate, N-fluorobenzenesulfonimide (NFSI) | - | Tandem Nazarov/fluorination, high diastereoselectivity | researchgate.net |

Annulation Reactions for Indanone Framework Assembly

Annulation strategies, which involve the formation of a new ring onto an existing structure, provide versatile pathways to the indanone framework. These methods often rely on transition-metal catalysis to construct the five-membered ring through various cycloaddition or cascade processes.

For example, rhodium-catalyzed [5+2] cycloaddition reactions between 1-indanones and internal alkynes can produce richly decorated benzocycloheptenones, demonstrating the reactivity of the indanone core in ring-expansion annulations. nih.govrsc.org More directly, rhodium(III)-catalyzed [4+1] annulation of α-carbonyl sulfoxonium ylides with activated alkenes furnishes a variety of substituted indanone derivatives under mild, oxidant-free conditions. organic-chemistry.org Another approach involves a three-component, Brønsted-acid-catalyzed reaction of benzaldehydes, silyl (B83357) enolates, and arene nucleophiles, which forms three new C-C bonds in a one-pot strategy to yield 3-aryl-1-indanones. researchgate.net Additionally, a [4+1] annulation process combining (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane has been reported for the synthesis of 2-indanone (B58226) derivatives. nih.gov

Table 3: Selected Annulation Strategies for Indanone Synthesis

| Reaction Type | Catalysts/Reagents | Substrates | Key Outcome | Reference(s) |

| [4+1] Cycloaddition | Rh(III) catalyst | α-Carbonyl sulfoxonium ylides, activated alkenes | Substituted indanones | organic-chemistry.org |

| Three-Component Reaction | Brønsted acid | Benzaldehydes, silyl enolates, arene nucleophiles | 3-Aryl-1-indanones in one pot | researchgate.net |

| [4+1] Annulation | - | (Trialkylsilyl)arylketenes, (trimethylsilyl)diazomethane | 2-Indanone derivatives | nih.gov |

| Asymmetric Domino Annulation | Thiourea derived organocatalyst | 2-Isothiocyanato-1-indanones, 2-hydroxyaryl-substituted α-amido sulfones | Fused heterocyclic indanones with three stereocenters | nih.govrsc.org |

Photochemical Approaches to 1-Indanones

Photochemical reactions offer a unique and often mild alternative for the synthesis of 1-indanones. acs.org A common strategy involves the irradiation of o-alkylphenyl alkyl ketones. acs.org The mechanism is initiated by an n-π* excitation of the keto carbonyl group, followed by an intramolecular 1,5-hydrogen atom transfer from the ortho-alkyl substituent to the carbonyl oxygen. This generates a 1,4-diradical intermediate, which can then undergo cyclization and subsequent reactions to yield the indanone product. acs.orgresearchgate.net

For instance, the photolysis of certain o-alkylphenyl ketones bearing a leaving group adjacent to the carbonyl can lead to the formation of 1,5-diradicals that cyclize to give 1-indanones in good yields. beilstein-journals.orgacs.org This photochemical approach has been successfully applied to the synthesis of substituted indanones, including those with methoxy groups, which are precursors for pharmaceutically relevant molecules. researchgate.netrsc.org Irradiation of 4,5-dimethoxy-2-methylphenacyl benzoate, for example, was found to form 5,6-dimethoxyindan-1-one in good chemical yields. rsc.org Using acetone (B3395972) as a triplet sensitizer (B1316253) and solvent can further enhance the reaction's efficiency and selectivity. rsc.org

Table 4: Photochemical Synthesis of 1-Indanones

| Precursor | Solvent/Sensitizer | Key Intermediate | Product | Yield | Reference(s) |

| o-Alkylphenyl alkyl ketones with a leaving group | Non-nucleophilic solvents | 1,5-Diradical | 1-Indanones | Good | beilstein-journals.orgacs.org |

| 4,5-Dimethoxy-2-methylphenacyl benzoate | - | Triplet excited state | 5,6-Dimethoxyindan-1-one | 62-72% | rsc.org |

| 4,5-Dimethoxy-2-methylphenacyl benzoate | Acetone | Triplet excited state | 5,6-Dimethoxyindan-1-one | 90% | rsc.org |

Transition Metal-Catalyzed Carbonylative Cyclization Methods for Indanone Derivatives

Transition metal-catalyzed carbonylative cyclizations represent a highly efficient and atom-economical route to cyclic ketones, including indanones. rsc.org These reactions typically involve the reaction of an aryl halide or triflate, which contains a suitably positioned alkene or alkyne, with carbon monoxide in the presence of a palladium, rhodium, or other transition metal catalyst. organic-chemistry.orgrsc.org

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a well-established method for preparing indanones in good to excellent yields. organic-chemistry.org Similarly, rhodium-catalyzed reactions of alkynes with arylboroxines under a carbon monoxide atmosphere have been developed for the synthesis of indanones. iyte.edu.tr Research has shown that reactions using phenylboroxines with electron-donating methyl groups result in higher yields of indanones compared to those with methoxy groups. iyte.edu.tr These methods are valuable for creating substituted indanone cores from readily available starting materials. researchgate.net

Table 5: Examples of Transition Metal-Catalyzed Carbonylative Cyclizations

| Catalyst System | Substrates | CO Pressure | Key Features | Reference(s) |

| Palladium catalyst | Unsaturated aryl iodides | - | Good to excellent yields | organic-chemistry.org |

| Rhodium catalyst | Alkynes, Arylboroxines | 1 atm | Synthesis of indanones and indenones | iyte.edu.tr |

| Transition metal complexes | Methyl and ethyl esters of 3-arylpropionic acids | - | Good to excellent yields (88-92%) | researchgate.netbeilstein-journals.org |

Other Cyclization Strategies and Ring Closure Reactions for Indanone Synthesis

Beyond the major pathways, a variety of other cyclization reactions have been developed for indanone synthesis. These methods often feature unique reaction mechanisms and offer alternative disconnection approaches.

A notable example is the Heck-reduction-cyclization-alkylation (HRCA) methodology. nih.gov In this sequence, diazonium salts undergo a Heck reaction with methyl vinyl ketone, followed by hydrogenation. The resulting aromatic ketoester is then subjected to a base-mediated cyclization to form the indanone anion, which can be alkylated in situ to yield 2-substituted 1-indanones. nih.gov

Radical cyclizations also provide a route to the indanone core. For instance, a three-component radical cyclization/haloazidation of enynones has been developed under metal-free conditions, forming three new chemical bonds and a new ring in a single step. researchgate.net Another approach involves the cyclization of 3-(2-bromophenyl)propionic acid using n-butyllithium at very low temperatures (−100 °C), which proceeds in high yield. nih.gov Furthermore, a metal-free method using L-proline as an organocatalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) has been reported as an environmentally benign pathway to the indanone scaffold. rsc.org

Table 6: Miscellaneous Cyclization Reactions for Indanone Synthesis

| Method | Key Reagents/Catalysts | Substrates | Key Features | Reference(s) |

| Heck-Reduction-Cyclization-Alkylation (HRCA) | Palladium catalyst, NaOEt | Diazonium salts, Methyl vinyl ketone | Multi-step one-pot sequence for 2-substituted 1-indanones | nih.gov |

| Low-Temperature Anionic Cyclization | n-BuLi | 3-(2-Bromophenyl)propionic acid | High yield (76%) at -100 °C | nih.gov |

| Intramolecular Hydroacylation | L-proline | 2-Vinylbenzaldehyde | Metal-free, environmentally benign | rsc.org |

| Radical Cyclization | TBHP, Cu(I) | 1,6-Enynes | Radical-mediated ring closure | researchgate.net |

Introduction of the Amino Functionality at the C-3 Position

A key transformation in the synthesis of the target molecule is the introduction of an amino group at the C-3 position of the 5-methoxyindan-1-one scaffold. Several established methodologies in organic chemistry can be adapted for this purpose.

A prevalent and effective method for introducing an amino group involves a two-step sequence starting with the formation of an oxime, followed by its reduction. This process typically begins with the reaction of a carbonyl compound, in this case, 5-methoxyindan-1-one, with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. mdpi.comnih.gov This reaction is a versatile and straightforward way to convert a ketone into a precursor for an amine. mdpi.com

The subsequent step is the catalytic hydrogenation of the C=N double bond of the oxime to yield the primary amine. encyclopedia.pub Various heterogeneous catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing the selectivity and yield of the desired amine. mdpi.com For instance, palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of oximes to primary amines. encyclopedia.pub In a related example, the reduction of 5-methoxyindan-1,2-dione oxime to the corresponding aminoindane was achieved via catalytic hydrogenation. mdpi.com The general conditions for such hydrogenations often involve hydrogen gas at a controlled pressure and a suitable solvent, such as an alcohol. google.com The presence of an acid can also influence the reaction's outcome. encyclopedia.pub

Table 1: Comparison of Catalysts for Oxime Hydrogenation

| Catalyst | Typical Conditions | Selectivity for Primary Amine | Notes |

|---|---|---|---|

| Pd/C | H₂ (3 atm), AcOH, H₂SO₄, 20-25°C | High (e.g., 94% yield for 2-aminoindane from 2-indanone oxime) encyclopedia.pub | Commonly used and effective for many substrates. |

| Pt/C | H₂ (3 atm), AcOH, H₂SO₄, 20-25°C | Can lead to hydroxylamine formation (e.g., 54% yield for the corresponding hydroxylamine) encyclopedia.pub | Selectivity can be an issue depending on the substrate and conditions. |

| Raney Ni | H₂, 20 atm, 80°C | High (e.g., 91% yield for 2-aminoindane from 2-indanone oxime under basic conditions) mdpi.comencyclopedia.pub | Often requires higher pressures and temperatures. |

| Iridium catalysts | H₂ (10-50 bar), acid | Can be used for homogeneous hydrogenation of oxime derivatives. google.com | Offers potential for asymmetric synthesis. |

Reductive amination provides a direct route to amines from carbonyl compounds. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone (5-methoxyindan-1-one) and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation.

While direct sources for the reductive amination of 5-methoxyindan-1-one are not prevalent in the provided literature, the methodology is widely applicable. For a similar compound, 5-methoxy-2-tetralone, a reductive amination approach using R-(+)-α-phenylethylamine followed by catalytic hydrogenation has been patented, indicating the viability of this strategy for related cyclic ketones. google.com Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

The C-3 position of 3-aminoindan-1-one is a stereocenter, meaning that enantiomerically pure or enriched products may be desired for certain applications. Achieving stereoselectivity in the introduction of the amino group is a significant challenge in synthetic organic chemistry. nih.gov Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the reaction.

One approach involves the use of chiral sulfinyl imines. A method has been developed for the stereoselective synthesis of 3-aminoindan-1-ones starting from triflates of salicylic (B10762653) sulfinyl imines and ethylene glycol vinyl ether. nih.gov This sequence involves a regioselective Heck reaction followed by a stereoselective Lewis acid-mediated annulation, ultimately yielding enantiomerically pure (R)- and (S)-3-aminoindan-1-ones after cleavage of the sulfinamide. nih.gov

Another strategy for achieving stereoselectivity is through asymmetric hydrogenation of a suitable precursor, such as an enamine or an imine, using a chiral catalyst. While not specifically detailed for 3-amino-5-methoxyindan-1-one, enantioselective hydrogenation is a powerful tool for establishing stereocenters. google.com

Methoxy Group Incorporation and Strategic Functional Group Interconversions

The presence and placement of the methoxy group on the aromatic ring are crucial for the identity of the final compound. This can be achieved either by starting with a precursor that already contains the methoxy group or by introducing it at a later stage of the synthesis.

A common and often more efficient strategy is to begin the synthesis with an aromatic precursor that already bears the desired methoxy group at the correct position. For the synthesis of 5-methoxyindan-1-one, a suitable starting material would be a derivative of m-anisidine (B1676023) or 3-methoxyphenylacetic acid. The indanone ring system can then be constructed through intramolecular cyclization reactions, such as a Friedel-Crafts acylation. For example, 3-(3-methoxyphenyl)propanoic acid can be cyclized in the presence of a strong acid or a Lewis acid to form 5-methoxyindan-1-one. This approach ensures the correct regiochemistry of the methoxy group from the outset.

Alternatively, the methoxy group can be introduced after the formation of the indanone ring. This would typically involve the synthesis of a 5-hydroxyindan-1-one precursor, followed by an etherification reaction. The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide (formed by deprotonating the hydroxyl group of 5-hydroxyindan-1-one with a base) with an alkylating agent, such as methyl iodide or dimethyl sulfate. silicycle.comorganic-chemistry.org

This post-cyclization functionalization offers flexibility but may require additional steps for protection and deprotection of other functional groups in the molecule to avoid unwanted side reactions.

| Post-cyclization Etherification | Introduction of the methoxy group after the indanone ring is formed. | Offers synthetic flexibility; allows for the synthesis of various analogs from a common intermediate. | May require additional protection/deprotection steps; potential for side reactions. |

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysis is fundamental to modern organic synthesis, providing efficient, selective, and environmentally benign reaction pathways. The construction of the indanone framework and the introduction of the amino group often rely on powerful catalytic systems, including those based on transition metals and heterogeneous catalysts.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules. These catalysts are instrumental in forming the carbo- and heterocyclic scaffolds found in numerous drugs. ulisboa.pt In the synthesis of 3-aminoindanones, transition metals play a key role in crucial C-C bond-forming reactions that build the indanone core.

A prominent example is the Palladium-catalyzed Heck reaction, which can be used to couple an aryl triflate with an alkene like ethylene glycol vinyl ether. iucr.org This reaction is a key initial step in a sequence leading to the 3-aminoindanone structure. iucr.org Other transition metals are also widely used to construct the five-membered ring of the indanone system. Rhodium complexes, for example, can catalyze [5+1] cycloaddition reactions between 1,4-enynes and carbon monoxide to generate functionalized cyclic ketones. libretexts.org Furthermore, zinc catalysts like Zn(OTf)₂ have been shown to effectively catalyze the cyclization of o-alkynylbenzaldehydes with primary amines to access 3-aminoindenes, which are close structural relatives of the target compound. google.com

Table 3: Transition Metal Catalysts in Indanone/Aminoindane Synthesis

| Catalyst System | Reaction Type | Application | References |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Heck Reaction | C-C bond formation for indanone precursors. | iucr.org |

| Rhodium (e.g., [Rh(CO)₂Cl]₂) | [5+1] Cycloaddition | Carbonylative cyclization to form cyclic ketones. | libretexts.org |

| Zinc (e.g., Zn(OTf)₂) | Cyclocarboamination | Cyclization to form 3-aminoindenes. | google.com |

| Nickel (e.g., Ni(cod)₂) | [4+2] Cycloaddition | Intramolecular cycloadditions to form bicyclic systems. | nih.gov |

The introduction of an amino group is often achieved through the reduction of a nitrogen-containing functional group. A classic and robust method for preparing primary amines from ketones involves a two-step sequence: oximation followed by reduction. The reduction of the oxime intermediate is frequently accomplished by catalytic hydrogenation using a heterogeneous catalyst.

This method involves the reaction of a ketone with hydroxylamine to form an oxime (C=N-OH), which is then hydrogenated to the corresponding amine (CH-NH₂). This hydrogenation is typically performed under a hydrogen atmosphere using solid-supported metal catalysts that can be easily filtered off after the reaction, simplifying purification. Common catalysts for this transformation include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.

For the synthesis of 3-Amino-5-methoxyindan-1-one, this methodology would require a synthetic intermediate that possesses a ketone at the C3 position of the indanone ring. Conversion of this hypothetical precursor to its oxime and subsequent heterogeneous catalytic hydrogenation would install the desired C3 amino group. While this is a powerful general method for amine synthesis, its specific application to the target molecule is contingent upon the availability of a suitable C3-keto precursor. The direct oximation and reduction of the C1 ketone of 5-methoxyindan-1-one would lead to the formation of 1-amino-5-methoxyindan, not the desired 3-amino-1-one isomer.

Brønsted and Lewis Acid Catalysis in Cyclization and Amine Derivatization Reactions

The synthesis of this compound and its subsequent derivatization heavily relies on acid catalysis to facilitate key bond-forming reactions. Both Brønsted and Lewis acids play crucial roles in the intramolecular cyclization to form the indanone core and in the chemical transformations of the primary amino group. These catalysts function by activating substrates, thereby enabling reactions to proceed under feasible conditions.

The formation of the 5-methoxyindan-1-one skeleton, a precursor to the target compound, is often achieved through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative. This cyclization is a classic example of electrophilic aromatic substitution where the aromatic ring acts as a nucleophile, attacking an activated acyl group. The efficiency and success of this ring-closure are highly dependent on the choice of acid catalyst.

Lewis acids are widely employed to catalyze the Friedel-Crafts cyclization. They function by coordinating to the carbonyl oxygen of a carboxylic acid derivative (like an acyl chloride or anhydride), which significantly increases the electrophilicity of the acyl carbon, thereby activating it for the intramolecular attack by the electron-rich methoxy-substituted benzene ring. A variety of Lewis acids have been utilized for the synthesis of indanone cores, with the choice of catalyst often influencing reaction conditions and yields. For instance, strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used. pearson.com More recently, other metal halides and triflates have been explored to achieve milder reaction conditions and improved yields. pearson.comnih.gov Niobium(V) chloride (NbCl₅), for example, has been shown to act as both a reagent to convert carboxylic acids into acyl chlorides and as a catalyst for the subsequent Friedel-Crafts cyclization to form indanones. nih.gov Similarly, metal triflates such as scandium(III) triflate (Sc(OTf)₃) and terbium(III) triflate (Tb(OTf)₃) have been reported as effective catalysts for this transformation. pearson.com

The following table summarizes the application of various Lewis acids in the synthesis of indanone derivatives through intramolecular Friedel-Crafts acylation.

| Catalyst | Substrate Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | 3-Arylpropionic acid chloride | Dichloromethane | RT | Good | pearson.com |

| NbCl₅ | 3-Arylpropanoic acid | Dichloromethane | RT | Good | nih.gov |

| Tb(OTf)₃ | 3-Arylpropionic acids | - | 250 | up to 74 | pearson.com |

| Sc(OTf)₃ | Meldrum's acid derivatives | - | RT | Good | pearson.com |

Brønsted acids also serve as effective catalysts for the cyclization to form indanones. Strong Brønsted acids, such as triflic acid (CF₃SO₃H), can protonate the carbonyl group of the carboxylic acid, which enhances its electrophilicity and facilitates the intramolecular attack by the aromatic ring. nih.gov Solid acid catalysts, like Nafion-H, a perfluorinated sulfonic acid polymer, offer advantages in terms of ease of separation and catalyst recycling. pearson.com In the presence of Nafion-H, acid chlorides can be converted in situ to highly reactive mixed anhydrides which then cyclize to the corresponding indanone. pearson.com

The derivatization of the amino group in 3-amino-5-methoxyindan-1-one opens avenues for creating a diverse range of analogues. Acid catalysis is pivotal in many of these transformations, such as N-alkylation, N-acylation, and the formation of heterocyclic systems.

Reductive amination is a powerful method for the N-alkylation of primary amines. This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding amine. The initial condensation step is often catalyzed by acids. wikipedia.orglibretexts.org Both Brønsted and Lewis acids can activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the amino group of the indanone derivative. nih.govorganic-chemistry.org Cooperative catalysis involving both a metal catalyst for the reduction and a Brønsted acid to activate the in-situ formed imine has been shown to be highly effective for the reductive amination of ketones. organic-chemistry.orgacs.org

Another important acid-catalyzed derivatization is the Pictet-Spengler reaction, which would involve the condensation of the 3-aminoindan-1-one with an aldehyde or ketone followed by a cyclization to form a new heterocyclic ring fused to the indane core. wikipedia.org This reaction is traditionally catalyzed by Brønsted acids like hydrochloric acid or trifluoroacetic acid, which promote the formation of a key iminium ion intermediate that is sufficiently electrophilic to undergo intramolecular cyclization. wikipedia.orgnih.govbeilstein-journals.org The use of Lewis acids in Pictet-Spengler reactions has also been explored and has been shown to be highly efficient. rsc.org

The table below illustrates representative conditions for acid-catalyzed derivatization reactions applicable to primary amino groups.

| Reaction Type | Catalyst Type | Catalyst Example | Substrates | Key Intermediate | Reference |

| Reductive Amination | Brønsted Acid | Chiral Phosphoric Acid | Ketone, Aniline | Iminium ion | organic-chemistry.orgacs.org |

| Reductive Amination | Lewis Acid | Tin(IV) Triflate | Carbonyl, Amine | Imine | nih.gov |

| Pictet-Spengler | Brønsted Acid | HCl, TFA | β-Arylethylamine, Aldehyde | Iminium ion | wikipedia.orgbeilstein-journals.org |

| Pictet-Spengler | Lewis Acid | AgOTf, AuCl₃ | β-Arylethylamine, Aldehyde | N-Acyliminium ion | wikipedia.org |

| Friedel-Crafts Alkylation | Brønsted Acid | Sulfuric Acid | Aniline, Olefin | Carbocation | figshare.com |

| Friedel-Crafts Acylation | Lewis Acid | - | Aniline, Nitrile | Nitrilium ion | wikipedia.org |

Mechanistic Investigations of Indanone Ring Formation and Related Cyclizations

The formation of the indanone core is a critical step in the synthesis of 3-Amino-5-methoxyindan-1-one and its derivatives. The primary mechanism for constructing this bicyclic system is the intramolecular Friedel-Crafts reaction. This can proceed via two main pathways: acylation of a pre-formed benzene ring with a carboxylic acid derivative or alkylation.

In the context of 3-Amino-5-methoxyindan-1-one, a common synthetic route involves the cyclization of a substituted 3-phenylpropionic acid. The mechanism, catalyzed by a strong acid such as polyphosphoric acid (PPA) or a Lewis acid like AlCl₃, involves the following steps:

Protonation of the carboxylic acid (or activation of an acyl chloride by a Lewis acid) to form a highly electrophilic acylium ion.

Electrophilic aromatic substitution, where the acylium ion attacks the aromatic ring. The position of this attack is directed by the substituents on the ring.

Rearomatization of the ring through the loss of a proton, yielding the cyclic ketone.

Transition metal-catalyzed reactions offer an alternative, often more atom-economical, route to the indanone framework. chinesechemsoc.org Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides is one such method. organic-chemistry.orgresearchgate.net For a precursor to 3-Amino-5-methoxyindan-1-one, this could involve the cyclization of a halogenated styrene (B11656) derivative in the presence of carbon monoxide. A proposed mechanism for a related palladium-catalyzed Heck-aldol annulation cascade involves the initial Heck reaction to install an enol functionality, followed by an aldol-type cyclization to form the five-membered ring. liv.ac.uk

Another powerful method is the Nazarov cyclization, particularly for synthesizing 2-benzylidene-1-indanones, which can be precursors to other indanone derivatives. nih.gov This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone (chalcone) to form a cyclopentenyl cation, which is then quenched to give the indanone product. nih.gov

The specific synthesis of 3-aminoindanones can also be achieved from β-ketonitriles, which cyclize in the presence of a strong base like lithium diisopropylamide (LDA). The mechanism is believed to fall into the directed-ortho-metalation class, where the initial enolate directs metalation at an ortho position of the aromatic ring, followed by cyclization. researchgate.net

Regioselectivity and Chemoselectivity Considerations in Synthetic Pathways

Regioselectivity is a paramount concern in the synthesis of polysubstituted indanones like 3-Amino-5-methoxyindan-1-one. During the key Friedel-Crafts cyclization step, the regiochemical outcome is dictated by the directing effects of the substituents on the aromatic precursor.

For a precursor like 3-(3-methoxyphenyl)propionic acid, the methoxy group is a powerful ortho-, para-director due to its electron-donating resonance effect. This would direct the intramolecular acylation to the positions ortho or para to the methoxy group. The formation of 5-methoxyindan-1-one from this precursor demonstrates that cyclization occurs at the position ortho to the methoxy group.

The choice of catalyst and reaction conditions can also influence regioselectivity. For instance, studies on the synthesis of electron-rich indanones have shown that the concentration of P₂O₅ in polyphosphoric acid (PPA) can be used to switch the regioselectivity of the cyclization. rug.nl Furthermore, catalyst-controlled methods have been developed to achieve regiodivergent access to either 2- or 3-substituted indanones from the same starting materials, highlighting the crucial role of the transition-metal catalyst in directing the reaction pathway. chinesechemsoc.org

Chemoselectivity is also critical, particularly when multiple functional groups are present. For example, in reactions involving precursors with both aldehyde and ketone functionalities, the catalyst system must selectively promote annulation at the desired site. liv.ac.uk In the synthesis of the target molecule, the amino group is typically introduced late in the sequence or carried through in a protected form (e.g., as a nitro or azido (B1232118) group) to prevent it from interfering with the cyclization conditions or reacting with electrophilic reagents. For instance, a 3-azido group can be introduced and later reduced to the 3-amino group after the indanone core is formed. researchgate.net

Reaction Kinetics and Associated Thermodynamic Parameters

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, thermodynamic parameters for related substituted indanones provide insight into their stability.

A synergistic experimental and computational study investigated the energetic effects of methyl and methoxy substituents on the indanone core. mdpi.com The standard molar enthalpies of formation in the gas phase (ΔfH°m(g)) were determined, providing a measure of the thermodynamic stability of these compounds.

| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Computational ΔfH°m(g) (kJ·mol⁻¹) |

| 4-Methoxy-1-indanone | -219.1 ± 3.3 | -220.3 ± 3.3 |

| 5-Methoxy-1-indanone | -220.3 ± 3.3 | -219.1 ± 3.3 |

| 2-Methyl-1-indanone | -104.5 ± 3.9 | -94.4 ± 4.2 |

| 3-Methyl-1-indanone | -94.3 ± 4.2 | -94.3 ± 4.2 |

Data sourced from a computational and experimental study on substituted indanones. mdpi.com

Electrophilic and Nucleophilic Reactivity of the Indanone Core and its Functional Groups

The reactivity of this compound is governed by the interplay of its constituent functional groups: the indanone core, the aromatic methoxy group, and the aliphatic amino group.

Electrophilic Sites:

Carbonyl Carbon (C1): The ketone carbonyl group is a primary electrophilic center, susceptible to attack by nucleophiles. This allows for reactions such as reduction to an alcohol, formation of oximes and hydrazones, and addition of organometallic reagents.

Aromatic Ring: Despite being activated by the methoxy group, the aromatic ring can undergo electrophilic substitution (e.g., nitration, halogenation). The 5-methoxy group strongly directs incoming electrophiles to the C4 and C6 positions.

Nucleophilic Sites:

Amino Group (C3): The primary amino group at the C3 position is a potent nucleophile. It can react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes/ketones (to form imines). In its hydrochloride salt form, the nucleophilicity of the amine is suppressed as it exists as an ammonium ion (-NH₃⁺).

Enolate Formation (C2): The α-carbon (C2) to the carbonyl group is acidic. In the presence of a base, it can be deprotonated to form a nucleophilic enolate ion. This enolate can then participate in a variety of C-C bond-forming reactions, including alkylations and aldol (B89426) condensations. For example, 2-benzylidene-1-indanones are commonly synthesized via an aldol condensation between an indanone and a benzaldehyde. nih.gov

Methoxy Group Oxygen: The oxygen atom of the methoxy group has lone pairs of electrons and can act as a Lewis base, coordinating to protons or Lewis acids.

The combination of these features allows for a wide range of transformations. For example, the nucleophilic character of the C2 enolate allows for the introduction of substituents at this position, while the electrophilic carbonyl at C1 and the nucleophilic amino group at C3 provide handles for further derivatization.

Rearrangement Reactions Involving Indanone Derivatives

The indanone skeleton is susceptible to several types of rearrangement reactions, often under acidic or thermal conditions. These rearrangements can lead to ring expansion, ring contraction, or migration of substituents.

A notable reaction is the Beckmann rearrangement , which involves the acid-catalyzed conversion of an oxime to an amide. For 1-indanone oximes, this rearrangement typically involves the migration of the aryl group, leading to the formation of a six-membered lactam (a dihydrocarbostyril derivative). Studies on 2,2-disubstituted 1-indanone oximes have shown that phenyl migration occurs to yield the expected lactam in near-quantitative yields, even with significant steric hindrance. datapdf.com

However, the reaction can be complex. Attempted Beckmann rearrangements on 6-methoxyindanone oximes under certain conditions have led to unexpected products, such as 2-sulfonyloxyindanones and dimeric structures, rather than the expected lactam. nih.gov This highlights that substituents on the indanone core can significantly alter the course of the rearrangement.

Ring expansion reactions are also known for indanones. A rhodium-catalyzed direct insertion of ethylene into the C-C bond of the indanone core has been reported to form a seven-membered benzocycloheptenone skeleton. rsc.org Another strategy involves a base-promoted ring expansion of 2-substituted 1-indanones with alkynes to prepare benzocycloheptene (B12447271) systems. rsc.org This proceeds via a plausible mechanism involving nucleophilic attack of the indanone enolate on the alkyne, followed by an intramolecular addition and a retro-aldol type reaction. rsc.org

These examples demonstrate that the indanone framework, while relatively stable, can be induced to undergo skeletal rearrangements to produce more complex or ring-expanded structures, offering pathways to diverse molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 5 Methoxyindan 1 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR would provide information on the chemical environment, number, and connectivity of protons. Expected signals would correspond to the aromatic protons on the indanone ring, the methoxy (B1213986) group protons, the amine protons, and the protons on the five-membered ring. Their chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning their specific positions.

¹³C-NMR would detect the carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the indanone structure.

Without published spectra, a data table of chemical shifts and coupling constants for 3-Amino-5-methoxyindan-1-one hydrochloride cannot be compiled.

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and formula of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula (C₁₀H₁₁NO₂ for the free base).

Tandem MS (MS/MS) analysis would involve isolating the parent ion and inducing fragmentation. The resulting fragment ions would provide evidence for the different components of the molecule, such as the loss of the methoxy group or cleavages within the indanone ring system.

Specific m/z values for the parent ion and its characteristic fragments are not documented in available literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The carbonyl (C=O) group of the ketone, typically a strong absorption around 1700 cm⁻¹.

The amine (N-H) group, which would show stretching vibrations, likely in the region of 3300-3400 cm⁻¹ and bending vibrations around 1600 cm⁻¹.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching vibrations.

The C-O stretch of the methoxy ether group.

A table of specific vibrational frequencies for this compound is not available.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique would allow for:

The precise determination of bond lengths, bond angles, and torsion angles .

Unambiguous confirmation of the absolute configuration of the chiral center at the 3-position.

Analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding, in the solid state.

The crystallographic data, including unit cell parameters and atomic coordinates for this compound, have not been deposited in crystallographic databases.

Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of a compound and for its separation from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of this compound. A typical analysis would report the retention time under specific conditions (e.g., column type, mobile phase composition, flow rate) and the purity as a percentage based on the peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization of the amine group, to separate and identify volatile components.

Standardized chromatographic conditions and typical purity results for this specific compound are not documented in scientific literature.

Computational Chemistry and Theoretical Modeling of 3 Amino 5 Methoxyindan 1 One Hydrochloride

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule.

Geometry Optimization: The first step in most computational analyses is to find the molecule's lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a stable structure. For 3-Amino-5-methoxyindan-1-one hydrochloride, this process would involve defining an initial structure and optimizing it using a selected DFT functional (e.g., B3LYP or ωB97X-D) and a suitable basis set (e.g., 6-31G(d) or larger). acs.orgyoutube.com The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Once the optimized geometry is obtained, DFT can be used to calculate a variety of electronic properties. These properties help in understanding the molecule's reactivity and characteristics. Key parameters include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is fundamental to predicting intermolecular interactions.

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution and identifying polar sites.

Below is a hypothetical data table showing the kind of results that would be generated from a DFT analysis of this compound.

| Calculated Property | Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -785.12345 | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -6.89 | Indicates electron-donating capability. |

| LUMO Energy (eV) | -1.23 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (eV) | 5.66 | Relates to chemical reactivity and stability. |

| Dipole Moment (Debye) | 4.51 | Overall polarity of the molecule. |

Conformational Analysis and Energy Minimization Studies

The indane scaffold of this compound is not planar, and the amino group substituent introduces a chiral center, leading to the possibility of multiple low-energy conformations (conformers). Conformational analysis aims to identify these stable conformers and determine their relative energies. imperial.ac.uk

The process typically involves a systematic or stochastic search of the molecule's conformational space. For a molecule with a flexible five-membered ring and a side chain, this can be complex. rsc.org A common approach is to rotate the rotatable bonds (e.g., the C-N bond of the amino group) in discrete steps, performing an energy minimization at each step. This exploration generates a potential energy surface, from which the lowest energy conformers can be identified. utdallas.edu

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for calculating properties that are an average over the conformational ensemble, such as NMR spectra.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H-N-C-C) | Boltzmann Population (298 K) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -65.2° | 75.3% |

| 2 | 1.15 | 175.8° | 12.1% |

| 3 | 1.55 | 58.9° | 7.5% |

| 4 | 2.50 | -160.1° | 5.1% |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model hypothetical chemical reactions involving this compound. beilstein-journals.org This includes identifying the most likely pathways for synthesis, degradation, or metabolism. The goal is to locate the transition state (TS) for a given reaction, which is the highest energy point along the reaction coordinate. researchgate.net

The process involves:

Identifying Reactants and Products: The starting material and the proposed product of a reaction step are defined.

Locating the Transition State: Specialized algorithms are used to search for the saddle point on the potential energy surface that connects the reactants and products. This is a computationally intensive task. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods are often employed.

Verifying the Transition State: A true transition state must have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. A frequency calculation is performed to confirm this.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to ensure that it connects the intended reactants and products.

The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate. Such studies could, for example, model the intramolecular cyclization steps often seen in the synthesis of indanone derivatives. beilstein-journals.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a newly synthesized molecule or for assigning complex experimental spectra. ivanmr.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate nuclear magnetic shielding tensors. nih.govmdpi.com These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For accurate predictions, it is often necessary to calculate the shifts for several low-energy conformers and then compute a Boltzmann-weighted average. github.io Comparing these predicted shifts with experimental values can confirm structural assignments. bohrium.com

IR Frequencies: The vibrational frequencies and corresponding intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, N-H bend, C-O stretch). Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment.

A table comparing hypothetical experimental and DFT-calculated ¹³C NMR shifts is presented below.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) | Difference |Δδ| (ppm) |

|---|---|---|---|

| C1 (C=O) | 198.5 | 200.1 | 1.6 |

| C3 (-CH-NH₂) | 60.2 | 61.5 | 1.3 |

| C5 (-C-OCH₃) | 160.1 | 161.0 | 0.9 |

| C-OCH₃ | 55.8 | 56.3 | 0.5 |

| C7a (Ar) | 152.3 | 153.5 | 1.2 |

| C3a (Ar) | 130.5 | 131.2 | 0.7 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational landscape at a given temperature. nih.gov

For this compound, an MD simulation would typically be run in a solvent box (e.g., water) to mimic solution-phase behavior. The simulation, which can span from nanoseconds to microseconds, tracks the trajectory of every atom. Analysis of this trajectory can:

Explore Conformational Space: MD can reveal accessible conformations and the transitions between them, providing a more comprehensive picture than static energy minimization. manipal.eduresearchgate.net

Analyze Solvent Effects: It explicitly models the interactions between the solute and solvent molecules, showing how hydrogen bonding and solvation shells influence the molecule's structure and dynamics.

Simulate Protein-Ligand Interactions: If the molecule is being studied as a potential ligand for a biological target, MD simulations can be used to assess the stability of its binding pose within a protein's active site and analyze the key intermolecular interactions over time. nih.gov

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of molecules in a condensed phase.

Derivatization Strategies and Structural Modification of 3 Amino 5 Methoxyindan 1 One Hydrochloride

Functionalization at the Amino Group

The primary amino group at the 3-position of the indanone core is a key site for introducing structural diversity. Common derivatization strategies at this position include acylation, alkylation, and carbamate (B1207046) formation.

Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amides. This transformation is often employed to introduce a wide array of functional groups, thereby modulating the compound's physicochemical properties. For instance, N-acylated indanone derivatives have been synthesized to explore their potential as bioactive molecules.

Alkylation: Alkylation of the amino group can be achieved using various alkyl halides or through reductive amination. This process allows for the introduction of linear, branched, or cyclic alkyl substituents. The degree of alkylation, whether mono- or di-alkylation, can be controlled by the reaction conditions and the nature of the alkylating agent.

Carbamate Formation: Carbamates are readily synthesized from the amino group by reaction with chloroformates or isocyanates. wikipedia.org This functionalization is particularly significant in medicinal chemistry, as the carbamate moiety can influence a molecule's metabolic stability and biological activity. The formation of carbamates from amines can also be achieved through a three-component coupling reaction involving the amine, carbon dioxide, and a halide. organic-chemistry.org

Table 1: Examples of Amino Group Functionalization Reactions

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Secondary or Tertiary Amine |

| Carbamate Formation | Ethyl chloroformate | Carbamate |

Modifications of the Carbonyl Group

The carbonyl group at the 1-position of the indanone ring is another key site for chemical manipulation, offering a variety of transformation possibilities including reduction, oximation, and Wittig reactions.

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165), yielding the corresponding 3-amino-5-methoxyindan-1-ol. The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions. Further reduction can lead to the corresponding indane.

Oximation: Reaction of the indanone with hydroxylamine (B1172632) hydrochloride results in the formation of an oxime. scielo.brorgsyn.org This transformation is useful for both purification and further derivatization. Oximes can exist as E and Z isomers and serve as precursors for Beckmann rearrangements to produce lactams. scielo.br

Wittig Reactions: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgdalalinstitute.com By reacting the indanone with a phosphorus ylide (Wittig reagent), a variety of substituted exocyclic alkenes can be synthesized. masterorganicchemistry.com The nature of the ylide determines the structure of the resulting alkene. organic-chemistry.org This reaction is a cornerstone in the synthesis of complex molecules containing specific alkene geometries. wikipedia.org

Table 2: Examples of Carbonyl Group Modification Reactions

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Reduction | Sodium borohydride | Alcohol |

| Oximation | Hydroxylamine hydrochloride | Oxime |

| Wittig Reaction | Methylenetriphenylphosphorane | Exocyclic Alkene |

Exploration of Substituent Effects on Reactivity and Selectivity within the Indanone Framework

The reactivity and selectivity of the indanone framework are significantly influenced by the electronic and steric effects of its substituents. In 3-Amino-5-methoxyindan-1-one, the methoxy (B1213986) and amino groups play crucial roles in directing the outcome of chemical reactions.

The amino group at the 3-position also exerts a strong electronic influence. As an electron-donating group, it can affect the reactivity of the nearby carbonyl group. Steric hindrance from substituents at or near the 3-position can also play a significant role in directing the approach of reagents, thereby influencing the stereoselectivity of reactions at the carbonyl center. For instance, the steric bulk of substituents on the nitrogen atom can dictate the facial selectivity of hydride reductions of the ketone.

Investigation of Indanone Ring Expansion and Annulation Reactions

The indanone skeleton can serve as a precursor for the construction of larger and more complex polycyclic systems through ring expansion and annulation reactions. scispace.comrsc.org These transformations are valuable for accessing novel molecular scaffolds. rsc.org

Ring Expansion Reactions: Ring expansion of 1-indanones can be achieved through various methods, leading to the formation of seven-membered rings or other larger structures. nih.govacs.org One notable method is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an enlarged cycloketone. wikipedia.orgwikipedia.orgsynarchive.comslideshare.netlibretexts.org Another approach involves transition metal-catalyzed insertions of ethylene (B1197577) or alkynes into a C-C bond of the indanone ring, providing a direct route to benzocycloheptenones. nih.govacs.orgresearchgate.net The Schmidt reaction, which utilizes hydrazoic acid, can also be employed to induce ring expansion in indanones, leading to the formation of lactams. nih.govrsc.orgresearchgate.net

Annulation Reactions: Annulation reactions involve the construction of a new ring fused to the existing indanone framework. acs.orgnih.govacs.org These reactions are critical for synthesizing polycyclic compounds. scispace.com Indanones can participate as synthons in various cycloaddition and cyclization reactions. rsc.org For example, they can undergo [4+1] annulation with reagents like (trimethylsilyl)diazomethane to form 2-indanone (B58226) derivatives. acs.orgnih.gov Furthermore, 1-indanones can be utilized in rhodium-catalyzed [5+2] cycloaddition reactions with alkynes to construct fused seven-membered carbocycles. rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms in Indanone Chemistry

Development of Novel and Sustainable Synthetic Routes for Functionalized Indanones

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For functionalized indanones, future research will likely focus on expanding the repertoire of sustainable synthetic routes. Key areas of development include microwave-assisted synthesis, sonochemistry, and biocatalysis.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of indanones. For instance, microwave-assisted intramolecular Friedel–Crafts acylation has been shown to be an effective method for the synthesis of 1-indanones, often with reduced reaction times and improved energy efficiency compared to conventional heating. beilstein-journals.org

Ultrasound-promoted synthesis, or sonochemistry, offers another green alternative for the preparation of indanones. High-intensity ultrasound can enhance reaction rates and yields in various organic transformations, including the synthesis of heterocyclic compounds. Its application to the synthesis of functionalized indanones could lead to more efficient and environmentally friendly processes.

Biocatalysis represents a frontier in the sustainable synthesis of chiral indanones. The use of whole-cell biocatalysts and isolated enzymes can provide high enantioselectivity under mild reaction conditions, avoiding the need for chiral auxiliaries or expensive metal catalysts.

| Synthetic Method | Key Features | Potential Advantages for Functionalized Indanones |

| Microwave-Assisted Synthesis | Rapid heating, improved reaction rates, often higher yields. | Faster synthesis of complex indanone derivatives. |

| Sonochemistry | Enhanced reaction rates and yields through acoustic cavitation. | Energy-efficient and potentially scalable synthesis. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Access to enantiomerically pure functionalized indanones. |

Exploration of Underutilized Reactivity Modes and Mechanistic Pathways

Beyond traditional synthetic methods, the exploration of novel reactivity modes of the indanone scaffold is crucial for the discovery of new chemical entities. Future research will likely delve into tandem reactions, cycloaddition strategies, and ring-expansion methodologies to create diverse molecular architectures.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to complex molecule synthesis. For instance, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the synthesis of 2,3-substituted indanones. organic-chemistry.orgacs.org Such strategies, when applied to functionalized indanones like 3-Amino-5-methoxyindan-1-one hydrochloride , could provide rapid access to libraries of novel compounds.

Cycloaddition reactions involving indanone derivatives are another promising area. The use of indanones as building blocks in [3+2] cycloadditions and other annulation strategies can lead to the construction of complex fused and spirocyclic frameworks, which are of significant interest in medicinal chemistry. rsc.orgnih.gov

Ring-expansion reactions of indanones provide a pathway to larger ring systems that are otherwise difficult to access. For example, rhodium-catalyzed insertion of ethylene (B1197577) into the C–C bond of 1-indanones has been shown to produce benzocycloheptenone skeletons. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of functionalized indanones. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization.

Microreactors, with their high surface-to-volume ratio, allow for excellent heat and mass transfer, leading to improved reaction yields and selectivity. Current time information in Phelps County, US. The use of microreactors for indanone synthesis can also enable the use of reaction conditions that are not feasible in traditional batch reactors, such as high pressures and temperatures.

Continuous flow synthesis offers a scalable and efficient method for the production of indanone derivatives. The ability to telescope multiple reaction steps without intermediate purification can significantly shorten synthetic sequences and reduce waste. Photocatalytic radical cascade cyclizations of diazoalkanes to produce indanones have been successfully scaled up using continuous flow technology. acs.orgnih.gov

Automated synthesis platforms, combined with high-throughput screening, can accelerate the discovery of new indanone-based molecules with desired properties. These systems can rapidly synthesize and test large libraries of compounds, providing valuable structure-activity relationship (SAR) data.

Advanced Mechanistic Studies and Innovations in Catalytic Approaches

A deeper understanding of reaction mechanisms is essential for the development of more efficient and selective catalytic systems for indanone synthesis. Future research will likely employ a combination of experimental and computational methods to elucidate the intricate details of these transformations.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the role of catalysts. manipal.eduresearchgate.net These studies can help in the rational design of new catalysts and the optimization of reaction conditions. For example, computational investigations have been used to study the binding of indanone derivatives to biological targets. manipal.eduresearchgate.net

Innovations in catalysis will continue to drive progress in indanone chemistry. The development of novel catalyst systems, including those based on earth-abundant metals and organocatalysts, is a key area of research. For instance, a copper-catalyzed coupling reaction of indanone oxime acetates with thiols has been developed for the synthesis of 2,3-functionalized 1-indenones under mild conditions. rsc.org Gold-catalyzed intramolecular cyclization of diynes also provides an efficient route to indenones. researchgate.net

Design of Next-Generation Indanone-Based Molecular Scaffolds for Advanced Chemical Applications

The versatile indanone scaffold serves as an excellent starting point for the design of next-generation molecules with a wide range of applications in medicine and materials science.

In medicinal chemistry, the indanone core is present in numerous bioactive compounds, including the Alzheimer's disease drug donepezil. nih.govnih.gov Future research will focus on the design and synthesis of novel indanone derivatives as inhibitors of various enzymes and receptors implicated in disease. bohrium.comresearchgate.netresearchgate.net For example, indanone-based compounds are being investigated as potential anticancer agents and for the treatment of neurodegenerative disorders. bohrium.comnih.govresearchgate.net

In materials science, the unique photophysical properties of certain indanone derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.gov The development of new indanone-based materials with tailored electronic and optical properties is a promising area of future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。